molecular formula C7H19N4O2P B14604582 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea CAS No. 59534-76-8

3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea

Cat. No.: B14604582
CAS No.: 59534-76-8
M. Wt: 222.23 g/mol
InChI Key: NYUDRSZLVQICFO-UHFFFAOYSA-N
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Description

3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is a chemical compound with the molecular formula C7H19N4O2P It is known for its unique structure, which includes a phosphoryl group bonded to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various phosphoryl and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The dimethylamino groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Bis(dimethylamino)phosphorochloridate
  • Bis(dimethylamino)phosphorodiamidate
  • Dimethylphosphorylurea

Uniqueness

3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is unique due to its specific combination of a phosphoryl group with a urea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

CAS No.

59534-76-8

Molecular Formula

C7H19N4O2P

Molecular Weight

222.23 g/mol

IUPAC Name

3-[bis(dimethylamino)phosphoryl]-1,1-dimethylurea

InChI

InChI=1S/C7H19N4O2P/c1-9(2)7(12)8-14(13,10(3)4)11(5)6/h1-6H3,(H,8,12,13)

InChI Key

NYUDRSZLVQICFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NP(=O)(N(C)C)N(C)C

Origin of Product

United States

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